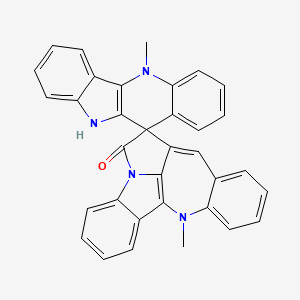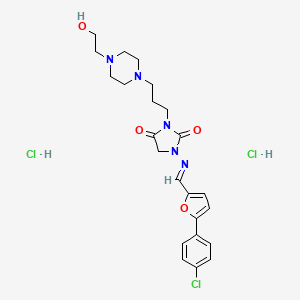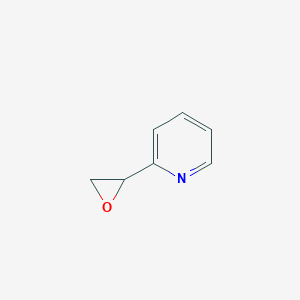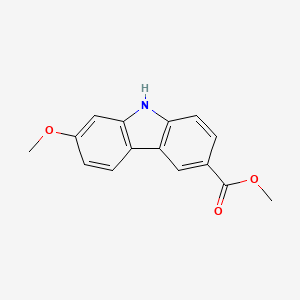
Cryptospirolepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cryptospirolepine is a natural product found in Cryptolepis sanguinolenta with data available.
Wissenschaftliche Forschungsanwendungen
NMR Experiments and Structure Revision
Cryptospirolepine, a complex alkaloid from Cryptolepis species, has been a subject of significant interest in structural chemistry. A study by Saurí et al. (2015) developed improved NMR experiments critical for resolving structural questions about cryptospirolepine. This advancement highlights its application in developing sophisticated analytical techniques for complex organic compounds.
Degradation Analysis in Pharmaceuticals
Martin et al. (2002) conducted research to identify degradants in pharmaceuticals, using cryptospirolepine as a prototype. This study, detailed in the Journal of Heterocyclic Chemistry, exemplifies how cryptospirolepine can be used in pharmaceutical research to understand the stability and degradation pathways of complex alkaloids.
Potential Inhibitor for SARS-CoV-2 Proteins
In the context of the COVID-19 pandemic, alkaloids from Cryptolepis sanguinolenta, including cryptospirolepine, were studied for their potential inhibitory effects on SARS-CoV-2 viral proteins. Borquaye et al. (2020) used in silico methods to demonstrate strong binding energies of cryptospirolepine to critical viral proteins, indicating its potential as a lead compound in antiviral drug discovery.
Eigenschaften
Produktname |
Cryptospirolepine |
|---|---|
Molekularformel |
C34H24N4O |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
5,19'-dimethylspiro[10H-indolo[3,2-b]quinoline-11,10'-8,19-diazapentacyclo[9.8.1.02,7.08,20.013,18]icosa-1(20),2,4,6,11,13,15,17-octaene]-9'-one |
InChI |
InChI=1S/C34H24N4O/c1-36-26-16-8-3-11-20(26)19-24-31-29(36)22-13-5-9-17-27(22)38(31)33(39)34(24)23-14-6-10-18-28(23)37(2)30-21-12-4-7-15-25(21)35-32(30)34/h3-19,35H,1-2H3 |
InChI-Schlüssel |
DRSVXQGELOIOBH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C3C4=C1C5=CC=CC=C5N4C(=O)C36C7=CC=CC=C7N(C8=C6NC9=CC=CC=C98)C |
Synonyme |
cryptospirolepine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1244504.png)
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1244506.png)
![1,2-Di[chloro(2-chlorophenyl)methylidene]hydrazine](/img/structure/B1244508.png)
![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)


![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1244515.png)


![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1244523.png)

![4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester](/img/structure/B1244525.png)
![(2S,4R)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1244526.png)
